Cas no 109586-39-2 (Methanesulfonic acid, trifluoro-, 4-iodophenyl ester)
Methanesulfonic acid, trifluoro-, 4-iodophenyl ester Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonic acid, trifluoro-, 4-iodophenyl ester
- 4-iodophenyl triflate
- .(4-iodophenyl) trifluoromethanesulfonate
- .4-iodophenyl trifluoromethanesulfonate
- .4-iodophenyl trifluoromethanesulphonate
- .trifluomethanesulfonic acid 4-iodophenyl ester
- .trifluoromethanesulfonic acid 4-iodophenyl ester
- trifluoro-methanesulfonic acid 4-iodo-phenyl-ester
- AS-44634
- (4-iodophenyl) trifluoromethanesulfonate
- SCHEMBL3395379
- 109586-39-2
- SY261080
- CS-0196502
- PUSVLEDDCGLWNP-UHFFFAOYSA-N
- 4-iodophenyltrifluoromethanesulfonate
- AKOS037644109
- MFCD18379773
- 4-iodophenyl trifluoromethanesulfonate
- 4-iodophenyltriflate
-
- MDL: MFCD18379773
- Inchi: 1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H
- InChI Key: PUSVLEDDCGLWNP-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)OS(C(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 351.88800
- Monoisotopic Mass: 351.88780g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.75000
- LogP: 3.60040
Methanesulfonic acid, trifluoro-, 4-iodophenyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A826574-100mg |
4-Iodophenyl trifluoromethanesulfonate |
109586-39-2 | 95% | 100mg |
$11.0 | 2024-04-26 | |
| Ambeed | A826574-250mg |
4-Iodophenyl trifluoromethanesulfonate |
109586-39-2 | 95% | 250mg |
$18.0 | 2024-04-26 | |
| Ambeed | A826574-1g |
4-Iodophenyl trifluoromethanesulfonate |
109586-39-2 | 95% | 1g |
$34.0 | 2024-04-26 | |
| Ambeed | A826574-5g |
4-Iodophenyl trifluoromethanesulfonate |
109586-39-2 | 95% | 5g |
$169.0 | 2024-04-26 | |
| Ambeed | A826574-25g |
4-Iodophenyl trifluoromethanesulfonate |
109586-39-2 | 95% | 25g |
$844.0 | 2024-04-26 | |
| abcr | AB481595-25g |
4-Iodophenyl trifluoromethanesulfonate; . |
109586-39-2 | 25g |
€1260.90 | 2025-04-22 | ||
| abcr | AB481595-250 mg |
4-Iodophenyl trifluoromethanesulfonate; . |
109586-39-2 | 250MG |
€122.10 | 2023-04-20 | ||
| eNovation Chemicals LLC | Y1234243-100mg |
4-Iodophenyl triflate |
109586-39-2 | 95% | 100mg |
$55 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234243-250mg |
4-Iodophenyl triflate |
109586-39-2 | 95% | 250mg |
$60 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234243-1g |
4-Iodophenyl triflate |
109586-39-2 | 95% | 1g |
$85 | 2024-06-05 |
Methanesulfonic acid, trifluoro-, 4-iodophenyl ester Suppliers
Methanesulfonic acid, trifluoro-, 4-iodophenyl ester Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Methanesulfonic acid, trifluoro-, 4-iodophenyl ester
Recent Advances in the Application of Methanesulfonic acid, trifluoro-, 4-iodophenyl ester (CAS: 109586-39-2) in Chemical Biology and Pharmaceutical Research
Methanesulfonic acid, trifluoro-, 4-iodophenyl ester (CAS: 109586-39-2) is a specialized chemical reagent that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethanesulfonyl (triflate) and 4-iodophenyl functional groups, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Recent studies have highlighted its utility in cross-coupling reactions, radiopharmaceutical development, and targeted drug delivery systems, making it a compound of considerable interest to researchers in the field.
One of the most notable applications of Methanesulfonic acid, trifluoro-, 4-iodophenyl ester is its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are pivotal in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The 4-iodophenyl moiety of the compound acts as an excellent leaving group, facilitating the formation of carbon-carbon bonds under mild conditions. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these reactions, enabling the synthesis of novel compounds with potential therapeutic applications.
In the realm of radiopharmaceuticals, Methanesulfonic acid, trifluoro-, 4-iodophenyl ester has been employed as a precursor for the synthesis of iodine-123 and iodine-125 labeled compounds. These radiolabeled agents are widely used in diagnostic imaging and targeted radiotherapy. A 2023 study demonstrated the successful incorporation of this compound into a novel PET (Positron Emission Tomography) tracer, which exhibited high specificity for tumor-associated biomarkers. This development opens new avenues for non-invasive cancer diagnostics and personalized medicine.
Another emerging area of research involves the use of Methanesulfonic acid, trifluoro-, 4-iodophenyl ester in the development of prodrugs and targeted drug delivery systems. By leveraging its reactive triflate group, researchers have designed prodrugs that can be selectively activated in the presence of specific enzymes or environmental conditions, such as the acidic microenvironment of tumors. A recent preclinical study showcased a prodrug system based on this compound, which demonstrated enhanced bioavailability and reduced off-target effects compared to conventional formulations.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of Methanesulfonic acid, trifluoro-, 4-iodophenyl ester. Its sensitivity to moisture and the need for specialized storage conditions can pose practical difficulties. However, ongoing research aims to address these issues through the development of more stable derivatives and improved synthetic protocols. For instance, a 2024 publication reported a novel, moisture-tolerant variant of the compound that retains its reactivity while offering greater ease of handling.
In conclusion, Methanesulfonic acid, trifluoro-, 4-iodophenyl ester (CAS: 109586-39-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique chemical properties enable diverse applications, from catalytic transformations to radiopharmaceutical development and targeted drug delivery. As research progresses, this compound is expected to play an increasingly important role in the discovery and development of next-generation therapeutics. Future studies should focus on optimizing its synthetic accessibility and expanding its utility in emerging fields such as bioorthogonal chemistry and theranostics.
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